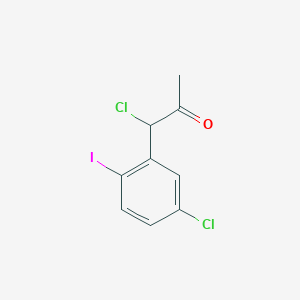
1-Chloro-1-(5-chloro-2-iodophenyl)propan-2-one
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
1-Chloro-1-(5-chloro-2-iodophenyl)propan-2-one is an organic compound with the molecular formula C9H7Cl2IO and a molecular weight of 328.96 g/mol . This compound is characterized by the presence of both chlorine and iodine atoms attached to a phenyl ring, making it a halogenated ketone. It is used in various chemical reactions and has applications in scientific research.
准备方法
The synthesis of 1-Chloro-1-(5-chloro-2-iodophenyl)propan-2-one typically involves the reaction of 5-chloro-2-iodobenzene with chloroacetone under specific conditions. The reaction is carried out in the presence of a base, such as potassium carbonate, and a solvent, such as acetone. The reaction mixture is heated to reflux, and the product is isolated by filtration and purification .
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process.
化学反应分析
1-Chloro-1-(5-chloro-2-iodophenyl)propan-2-one undergoes various types of chemical reactions, including:
Substitution Reactions: The chlorine and iodine atoms on the phenyl ring can be substituted by other nucleophiles, such as amines or thiols, under appropriate conditions.
Oxidation Reactions: The ketone group can be oxidized to form carboxylic acids or other oxidized products using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction Reactions: The ketone group can be reduced to form alcohols using reducing agents such as sodium borohydride or lithium aluminum hydride.
Common reagents and conditions used in these reactions include bases, acids, oxidizing agents, and reducing agents. The major products formed from these reactions depend on the specific reagents and conditions used.
科学研究应用
1-Chloro-1-(5-chloro-2-iodophenyl)propan-2-one has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules. Its halogenated structure makes it a valuable building block for various chemical reactions.
Biology: The compound can be used in the study of enzyme inhibition and protein-ligand interactions due to its ability to form covalent bonds with biological molecules.
作用机制
The mechanism of action of 1-Chloro-1-(5-chloro-2-iodophenyl)propan-2-one involves its interaction with molecular targets, such as enzymes or receptors. The compound can form covalent bonds with nucleophilic residues in proteins, leading to inhibition or modification of their activity. The specific pathways involved depend on the biological context and the target molecules .
相似化合物的比较
1-Chloro-1-(5-chloro-2-iodophenyl)propan-2-one can be compared with other halogenated ketones, such as:
1-Chloro-1-(5-difluoromethyl-2-iodophenyl)propan-2-one: This compound has a similar structure but contains a difluoromethyl group instead of a chlorine atom.
1-Chloro-1-(5-chloro-2-bromophenyl)propan-2-one: This compound has a bromine atom instead of an iodine atom, which can affect its reactivity and applications.
The uniqueness of this compound lies in its specific halogenation pattern, which influences its chemical properties and reactivity.
生物活性
1-Chloro-1-(5-chloro-2-iodophenyl)propan-2-one is a halogenated ketone that has garnered attention in medicinal chemistry due to its potential biological activities. This compound, with its unique halogen substitutions, may exhibit significant pharmacological effects, particularly as an inhibitor of various enzymes and in the treatment of diseases such as cancer and neurodegenerative disorders.
Chemical Structure
The compound's structure can be represented as follows:
Enzyme Inhibition
Research has shown that halogenated compounds similar to this compound can inhibit key enzymes involved in neurotransmission and neurodegeneration. For instance, studies have reported the inhibition of acetylcholinesterase (AChE) and butyrylcholinesterase (BChE), which are crucial in the breakdown of neurotransmitters in the brain. The enzyme inhibition profile of related compounds indicates that halogen substitution can enhance binding affinity and selectivity towards these enzymes .
Table 1: Enzyme Inhibition Potency of Halogenated Compounds
| Compound Name | AChE IC50 (µM) | BChE IC50 (µM) | Remarks |
|---|---|---|---|
| This compound | TBD | TBD | Potential inhibitor |
| 4-Halogeno-2-hydroxy-5-iodochalcones | 0.62 | 0.76 | Related structure |
| 5-Bromo-2-tert-butyl-1H-indole | 0.39 | TBD | Structural analog |
Neuroprotective Effects
In a study focusing on neuroprotective agents, compounds with similar structures were evaluated for their ability to protect neuronal cells from oxidative stress. The results indicated that these compounds could significantly reduce cell death induced by neurotoxins .
Case Study Summary:
- Objective: Evaluate protective effects against neurotoxicity.
- Method: Cell viability assays using SH-SY5Y neuronal cells.
- Results: Compounds demonstrated up to 70% protection at optimal concentrations.
Antiviral Activity
Another area of interest is the antiviral activity of halogenated ketones. Research has indicated that certain derivatives can inhibit viral proteases, which are essential for viral replication. For instance, related compounds were shown to have IC50 values in the low micromolar range against Zika virus protease, suggesting that similar activities may be present in this compound .
Table 2: Antiviral Activity Against Zika Virus Protease
| Compound Name | Zika Virus Protease IC50 (µM) |
|---|---|
| This compound | TBD |
| Compound A | 0.62 |
| Compound B | 0.39 |
The biological activity of this compound may be attributed to its ability to interact with specific protein targets within cells. The presence of halogens can influence the electronic properties of the compound, enhancing its reactivity towards nucleophilic sites on target proteins, thereby leading to inhibition or modulation of their activity.
属性
分子式 |
C9H7Cl2IO |
|---|---|
分子量 |
328.96 g/mol |
IUPAC 名称 |
1-chloro-1-(5-chloro-2-iodophenyl)propan-2-one |
InChI |
InChI=1S/C9H7Cl2IO/c1-5(13)9(11)7-4-6(10)2-3-8(7)12/h2-4,9H,1H3 |
InChI 键 |
FJSUWNJOIPPFOJ-UHFFFAOYSA-N |
规范 SMILES |
CC(=O)C(C1=C(C=CC(=C1)Cl)I)Cl |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。















